molecular formula C8H11NO3S B3119745 Benzenesulfonic acid, 4-methyl-, methylazanyl ester CAS No. 25370-97-2

Benzenesulfonic acid, 4-methyl-, methylazanyl ester

Cat. No. B3119745
CAS RN: 25370-97-2
M. Wt: 201.25 g/mol
InChI Key: BITSMXIDGOHOKE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, methyl ester is an organosulfur compound with the formula C8H10O3S . It is also known by other names such as p-Toluenesulfonic acid, methyl ester; p-Methylbenzenesulfonate methyl ester; Methyl p-toluenesulfonate; Methyl p-tosylate; Methyl toluene-4-sulfonate; Methyl tosylate; Methyl para-toluenesulfonate; Methyl- (4)-toluenesulfonate; p-Toluolsulfonsaeure methyl ester; Methyl toluenesulfonate; Methyl 4-methylbenzenesulfonate; Methylester kyseliny p-toluensulfonove; Methyl p-methylbenzenesulfonate; Methyl ester of 4-methylbenzenesulfonic acid; NSC 406335; methyl toluene-4-sulphonate .


Molecular Structure Analysis

The molecular structure of Benzenesulfonic acid, 4-methyl-, methyl ester is available as a 2D Mol file . The molecular weight of the compound is 186.228 .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Scientific Research Applications

properties

IUPAC Name

methylamino 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)12-9-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSMXIDGOHOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-O-tosylhydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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